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Compound of Interest

Compound Name: 3-Hexyn-2-one

Cat. No.: B163128 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
hexyn-2-one, a key intermediate in various synthetic pathways. The information presented

herein is intended to support research and development activities by providing detailed

spectroscopic characterization, experimental protocols, and data visualizations.

Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for 3-hexyn-2-
one. This data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.3 s 3H H-1 (CH₃-C=O)

~2.2 q 2H H-5 (CH₂-CH₃)

~1.1 t 3H H-6 (CH₂-CH₃)
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¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm Carbon Assignment

~185 C-2 (C=O)

~90 C-4 (C≡C)

~80 C-3 (C≡C)

~30 C-1 (CH₃-C=O)

~14 C-5 (CH₂)

~12 C-6 (CH₃)

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

~2950-2850 Medium C-H (sp³) stretch

~2240 Medium C≡C stretch

~1680 Strong C=O stretch

Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment

96 Moderate [M]⁺ (Molecular Ion)

81 Moderate [M - CH₃]⁺

67 Strong [M - C₂H₅]⁺ or [M - COCH₃]⁺

53 Moderate [C₄H₅]⁺

43 High [CH₃CO]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Approximately 5-10 mg of 3-hexyn-2-one is dissolved in 0.5-0.7 mL of a deuterated solvent

(e.g., CDCl₃).

A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

For ¹H NMR, a standard pulse sequence is employed. Data is typically acquired over 16-32

scans.

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum. A larger

number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C

isotope.

Data Processing:

The acquired Free Induction Decay (FID) is Fourier transformed.

The resulting spectrum is phased and baseline corrected.

The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

A drop of neat 3-hexyn-2-one is placed between two salt plates (e.g., NaCl or KBr).

The plates are gently pressed together to form a thin liquid film.

Instrumentation and Data Acquisition:
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A Fourier-Transform Infrared (FTIR) spectrometer is used.

A background spectrum of the clean salt plates is acquired first.

The sample is then placed in the spectrometer, and the sample spectrum is recorded.

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction and Ionization:

A dilute solution of 3-hexyn-2-one in a volatile organic solvent (e.g., methanol or acetonitrile)

is prepared.

The sample is introduced into the mass spectrometer, often via direct infusion or coupled

with a gas chromatograph (GC-MS).

Electron Ionization (EI) is a common method for this type of molecule, typically using an

electron beam of 70 eV.

Mass Analysis and Detection:

A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on

their mass-to-charge ratio (m/z).

The detector records the abundance of each ion.

Visualizations
The following diagrams illustrate key spectroscopic features and relationships for 3-hexyn-2-
one.
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¹H NMR Signal Assignments for 3-Hexyn-2-one

Structure of 3-Hexyn-2-one

Proton Signals

H3C(1)-C(2)(=O)-C(3)≡C(4)-C(5)H2-C(6)H3

H-1 (s, ~2.3 ppm)  (1)  

H-5 (q, ~2.2 ppm)
  (5)  

H-6 (t, ~1.1 ppm)

  (6)  

Click to download full resolution via product page

Caption: ¹H NMR signal assignments for 3-hexyn-2-one.

Key IR Absorptions of 3-Hexyn-2-one

Characteristic Vibrational Modes

3-Hexyn-2-one

C=O Stretch

~1680 cm⁻¹ (Strong)

C≡C Stretch

~2240 cm⁻¹ (Medium)

C-H Stretch (sp³)

~2950-2850 cm⁻¹ (Medium)

Click to download full resolution via product page

Caption: Key IR absorption bands of 3-hexyn-2-one.
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Mass Spectrometry Fragmentation of 3-Hexyn-2-one

Major Fragment Ions

Molecular Ion
[C₆H₈O]⁺˙
m/z = 96

Fragment 1

Loss of CH₃ radical

Fragment 2

Loss of C₂H₅ radical or
loss of COCH₃ radical

Fragment 3

α-cleavage

Fragment 1
[M - CH₃]⁺
m/z = 81

Fragment 2
[M - C₂H₅]⁺ or [M - COCH₃]⁺

m/z = 67

Fragment 3
[CH₃CO]⁺
m/z = 43

Click to download full resolution via product page

Caption: Proposed mass spectrometry fragmentation pathway for 3-hexyn-2-one.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Hexyn-2-one: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b163128#3-hexyn-2-one-spectroscopic-data-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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